molecular formula C17H19N3O4 B2942186 (2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-75-7

(2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

货号 B2942186
CAS 编号: 2034279-75-7
分子量: 329.356
InChI 键: LRAXFKHEIJHMJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase C theta (PKCθ), which is a key signaling molecule involved in immune responses. PKCθ has been implicated in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. Therefore, the development of PKCθ inhibitors such as JNJ-40411813 holds great promise for the treatment of these diseases.

作用机制

(2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a selective inhibitor of PKCθ, which is a member of the PKC family of serine/threonine kinases. PKCθ is primarily expressed in T cells and plays a key role in T cell activation and differentiation. PKCθ is activated by the T cell receptor (TCR) signaling pathway and regulates the production of cytokines and other effector molecules. Inhibition of PKCθ by this compound blocks TCR signaling and reduces the production of pro-inflammatory cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibitory activity against PKCθ, with an IC50 value of 10 nM. This compound does not inhibit other PKC isoforms, such as PKCα, PKCβ, and PKCε, at concentrations up to 1 μM. In vitro studies have shown that this compound inhibits T cell activation and proliferation, as well as the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. In vivo studies have shown that this compound reduces the severity of autoimmune diseases such as EAE and CIA, as well as the production of autoantibodies.

实验室实验的优点和局限性

(2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several advantages as a tool compound for studying PKCθ signaling and the immune response. First, this compound is a potent and selective inhibitor of PKCθ, with minimal off-target effects on other PKC isoforms. Second, this compound has been extensively characterized in vitro and in vivo, with well-established pharmacokinetic and pharmacodynamic properties. Third, this compound has been shown to have therapeutic efficacy in preclinical models of autoimmune diseases, suggesting its potential for clinical development.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound is a proprietary compound that may not be readily available to all researchers. Second, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully established. Third, this compound may have limited utility in studying PKCθ-independent signaling pathways or other aspects of the immune response.

未来方向

There are several future directions for research on (2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone and its potential therapeutic applications. First, further studies are needed to elucidate the molecular mechanisms of PKCθ inhibition by this compound and its downstream effects on T cell activation and differentiation. Second, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials, particularly in patients with autoimmune diseases. Third, studies are needed to investigate the potential of this compound as a combination therapy with other immunomodulatory agents or as a prophylactic treatment for autoimmune diseases. Finally, studies are needed to explore the potential of PKCθ inhibitors such as this compound in other disease indications, such as cancer or infectious diseases.

合成方法

The synthesis of (2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves several steps, starting from commercially available starting materials. The key intermediate is 3-(pyrazin-2-yloxy)pyrrolidine, which is obtained by a multistep process involving pyrazine and pyrrolidine derivatives. The final step involves the coupling of 3-(pyrazin-2-yloxy)pyrrolidine with (2,3-dimethoxyphenyl)methanone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The product is then purified by column chromatography to obtain this compound in high purity.

科学研究应用

(2,3-Dimethoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to inhibit PKCθ activity in T cells and reduce the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. These effects have been observed in vitro as well as in vivo in animal models of autoimmune diseases. For example, this compound has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. This compound has also been shown to reduce the severity of collagen-induced arthritis (CIA), a mouse model of rheumatoid arthritis.

属性

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-5-3-4-13(16(14)23-2)17(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h3-5,7-8,10,12H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXFKHEIJHMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。